N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide
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Overview
Description
N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions using thiolating agents such as thiourea or thiols.
Attachment of the Butenyl Side Chain: The butenyl side chain can be attached through alkylation reactions using butenyl halides or similar reagents.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzofuran ring or the acetamide group can be reduced under appropriate conditions.
Substitution: The butenyl side chain can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzofuran derivatives or amines.
Substitution: Various substituted butenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(But-3-en-1-yl)-N-(2-benzofuran-1-yl)acetamide: Lacks the sulfanyl group.
N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)propionamide: Has a propionamide group instead of an acetamide group.
N-(But-3-en-1-yl)-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide derivatives: Various derivatives with different substituents on the benzofuran ring or the butenyl side chain.
Uniqueness
This compound is unique due to the presence of both the sulfanyl group and the butenyl side chain, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
188940-38-7 |
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Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-but-3-enyl-N-(3-sulfanyl-2-benzofuran-1-yl)acetamide |
InChI |
InChI=1S/C14H15NO2S/c1-3-4-9-15(10(2)16)13-11-7-5-6-8-12(11)14(18)17-13/h3,5-8,18H,1,4,9H2,2H3 |
InChI Key |
GLUDKKOKFFOFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC=C)C1=C2C=CC=CC2=C(O1)S |
Origin of Product |
United States |
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